(2,6-Difluoro-4-trifluoromethyl-phenyl)-hydrazine
Overview
Description
“(2,6-Difluoro-4-trifluoromethyl-phenyl)-hydrazine” is a chemical compound with the IUPAC name (2,6-difluoro-4-(trifluoromethyl)phenyl)methanamine . It has a molecular weight of 211.13 . The compound is stored at 4°C and is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H6F5N/c9-6-1-4(8(11,12)13)2-7(10)5(6)3-14/h1-2H,3,14H2 . This indicates the presence of carbon ©, hydrogen (H), fluorine (F), and nitrogen (N) atoms in the molecule.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 211.13 .Safety and Hazards
Properties
IUPAC Name |
[2,6-difluoro-4-(trifluoromethyl)phenyl]hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F5N2/c8-4-1-3(7(10,11)12)2-5(9)6(4)14-13/h1-2,14H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXMQENJESQCGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)NN)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F5N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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